molecular formula C21H22N4O B2802568 11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 861124-44-9

11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B2802568
CAS RN: 861124-44-9
M. Wt: 346.434
InChI Key: PQAOGYOHTUDXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.434. The purity is usually 95%.
BenchChem offers high-quality 11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-[(Tetrahydrofuran-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives have been identified for their broad pharmacological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. These compounds, due to their diverse biological activities, serve as critical references for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications. The study by Danao et al. (2021) emphasizes the importance of isoquinoline and its synthetic derivatives in modern therapeutics, highlighting the need for continuous research to explore these compounds' full potential (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Synthetic Approaches to Benzazoles

The synthesis of benzazoles, including isoquinoline derivatives, involves various chemical reactions to introduce the guanidine moiety, which can significantly modify the biological activity of these heterocycles. This synthetic versatility allows for the development of compounds with potential therapeutic applications. Rosales-Hernández et al. (2022) discuss the chemical aspects of 2-guanidinobenzazoles as potential therapeutic agents, providing insights into the synthetic approaches and pharmacological activities of these compounds (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Applications in CNS Acting Drugs

Compounds with isoquinoline structures are being explored for their potential as central nervous system (CNS) acting drugs. Functional chemical groups in heterocycles, including nitrogen, sulfur, and oxygen, play a significant role in determining the CNS activity of these compounds. Saganuwan (2017) provides an overview of functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity, highlighting the relevance of isoquinoline derivatives in the development of new CNS drugs (Saganuwan, 2017).

properties

IUPAC Name

11-(oxolan-2-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c22-12-17-15-7-1-2-8-16(15)20(23-13-14-6-5-11-26-14)25-19-10-4-3-9-18(19)24-21(17)25/h3-4,9-10,14,23H,1-2,5-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAOGYOHTUDXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(Oxolan-2-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

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